Z-Asp-2,6-dichlorobenzoyloxymethylketone

Apoptosis Necroptosis Cell death mechanism dissection

Z-Asp-2,6-dichlorobenzoyloxymethylketone (CAS 153088-73-4, also designated Z-Asp-CH2-DCB or Z-Asp-DCB) is a cell-permeable, irreversible, broad-spectrum caspase inhibitor belonging to the aspartate-based peptide α-[(2,6-dichlorobenzoyl)oxy]methyl ketone class. It displays IC50 values of 1.1 µM against caspase-3 and 4.1 µM against caspase-6, with reduced potency toward caspase-1- and caspase-8-like activities.

Molecular Formula C20H17Cl2NO7
Molecular Weight 454.3 g/mol
Cat. No. B1632552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Asp-2,6-dichlorobenzoyloxymethylketone
Molecular FormulaC20H17Cl2NO7
Molecular Weight454.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)COC(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C20H17Cl2NO7/c21-13-7-4-8-14(22)18(13)19(27)29-11-16(24)15(9-17(25)26)23-20(28)30-10-12-5-2-1-3-6-12/h1-8,15H,9-11H2,(H,23,28)(H,25,26)
InChIKeyFKJMFCOMZYPWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Asp-2,6-dichlorobenzoyloxymethylketone (Z-Asp-CH2-DCB): Broad-Spectrum Irreversible Caspase Inhibitor for Apoptosis and Necroptosis Research


Z-Asp-2,6-dichlorobenzoyloxymethylketone (CAS 153088-73-4, also designated Z-Asp-CH2-DCB or Z-Asp-DCB) is a cell-permeable, irreversible, broad-spectrum caspase inhibitor belonging to the aspartate-based peptide α-[(2,6-dichlorobenzoyl)oxy]methyl ketone class [1]. It displays IC50 values of 1.1 µM against caspase-3 and 4.1 µM against caspase-6, with reduced potency toward caspase-1- and caspase-8-like activities [1]. The compound is supplied as a white to off-white powder (purity ≥98%) with a molecular weight of 454.3 Da (C₂₀H₁₇Cl₂NO₇) and is soluble in DMSO up to 25 mg/mL [1].

Why Pan-Caspase Inhibitors Cannot Be Interchanged: Critical Functional Divergence Between Z-Asp-CH2-DCB and Z-VAD-FMK


Despite the shared designation of 'pan-caspase inhibitor,' Z-Asp-CH2-DCB exhibits two critical functional properties that sharply distinguish it from the widely used alternative Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-fluoromethylketone). First, Z-Asp-CH2-DCB does not promote TNF-induced necroptosis, whereas Z-VAD-FMK actively shifts TNF-treated cells from apoptosis to necroptotic death [1]. Second, Z-Asp-CH2-DCB is subject to a cellular mechanism of reversible inactivation that limits its duration of action in intact cells—a phenomenon not observed with Z-VAD-FMK [2]. These differences carry direct experimental consequences: substituting Z-VAD-FMK for Z-Asp-CH2-DCB in apoptosis studies can inadvertently trigger necroptosis, confounding interpretation of cell death mechanisms. The quantitative evidence below establishes why experimental design—and procurement decisions—must account for these compound-specific properties.

Quantitative Differentiation Evidence: Z-Asp-CH2-DCB vs. Closest Caspase Inhibitor Comparators


Evidence 1: Z-Asp-CH2-DCB Avoids TNF-Induced Necroptosis—Z-VAD-FMK and Z-DEVD-FMK Actively Promote It

In head-to-head comparisons conducted in the same L929 fibrosarcoma model, co-treatment with Z-VAD-FMK or Z-DEVD-FMK under TNF stimulation induced caspase-independent necroptotic cell death, whereas co-treatment with Z-Asp-CH2-DCB completely suppressed necroptosis and instead permitted caspase-3-dependent apoptosis [1]. Quantitatively, Z-VAD-FMK and Z-DEVD-FMK both fully blocked procaspase-8 processing and RIP1 cleavage, the latter being a critical necroptosis checkpoint; in contrast, Z-Asp-CH2-DCB permitted partial proteolytic activation of procaspase-8 (generating the p43/41 intermediate and p18 active fragment) and partial RIP1 degradation, thereby maintaining a caspase-8-mediated brake on the necroptotic pathway [1]. The functional outcome is stark: TNF-induced cell death shifts entirely to necroptosis in the presence of Z-VAD-FMK or Z-DEVD-FMK, but remains apoptotic with Z-Asp-CH2-DCB.

Apoptosis Necroptosis Cell death mechanism dissection

Evidence 2: Time-Limited Intracellular Caspase Inhibition by Z-Asp-CH2-DCB Contrasts with Sustained Z-VAD-FMK Activity

A direct time-course comparison in staurosporine (STS)-treated neuroblastoma cells revealed that Z-Asp-CH2-DCB inhibited processing of endogenous caspase substrates (e.g., PARP, lamin A) only during the first few hours after addition to culture medium, whereas Z-VAD-FMK maintained constant inhibition throughout the entire observation period [1]. Paradoxically, when caspase activity was subsequently measured in cell lysates prepared from the same Z-Asp-CH2-DCB-treated samples, complete inhibition of STS-mediated caspase activation was observed in vitro—demonstrating that the loss of efficacy in intact cells was due to reversible inactivation rather than compound degradation [1]. This reversible inactivation was shown to be an active, intracellular process requiring de novo protein synthesis, and was reproduced in HeLa cells and under ultraviolet irradiation [1].

Caspase inhibition kinetics Neuroblastoma Staurosporine-induced apoptosis

Evidence 3: Preferential Caspase-3 over Caspase-6 Inhibition—A Selectivity Profile Distinct from Q-VD-OPh

Z-Asp-CH2-DCB exhibits a clear selectivity window between caspase-3 (IC₅₀ 1.1 µM) and caspase-6 (IC₅₀ 4.1 µM), with demonstrably lower potency against caspase-1- and caspase-8-like activities [1]. This represents a 3.7-fold selectivity for caspase-3 over caspase-6. The comparator pan-caspase inhibitor Q-VD-OPh (quinolyl-valyl-aspartyl-difluorophenoxymethylketone) shows IC₅₀ values ranging from 25 to 400 nM across caspases 1, 3, 8, and 9—exhibiting higher absolute potency but a broader, less differentiated selectivity window . The practical implication is that at low micromolar concentrations (1-5 µM), Z-Asp-CH2-DCB achieves near-complete caspase-3 blockade while partially sparing caspase-6, whereas Q-VD-OPh at its effective concentration range (sub-micromolar) broadly inhibits multiple caspases with less discrimination.

Caspase-3 Caspase-6 Enzyme selectivity

Evidence 4: Dose-Dependent Suppression of Multiple Pro-Inflammatory Cytokines in Primary Human PBMCs

Z-Asp-CH2-DCB (10-100 µM) produces dose-dependent blockade of IL-1β, TNF-α, IL-6, and IFN-γ production in staphylococcal enterotoxin B (SEB, 200 ng)-stimulated human peripheral blood mononuclear cells (PBMCs), accompanied by suppression of the chemokines MCP-1, MIP-1α, and MIP-1β and reduction of T-cell proliferation [1]. While Z-VAD-FMK also exhibits anti-inflammatory effects in certain models, its known propensity to promote necroptosis complicates interpretation of cytokine readouts in PBMC-based assays—Z-VAD-FMK-induced necroptotic cell death can artifactually reduce cytokine levels through cell loss rather than genuine pathway inhibition. Z-Asp-CH2-DCB, by avoiding necroptosis induction (see Evidence 1), enables cleaner assessment of caspase-dependent cytokine regulation in immune cell populations.

Inflammation Cytokine suppression Immunology

Evidence 5: In Vivo Anti-Ischemic Efficacy Demonstrated in Rat Models at 2 mg/rat Dosing

Z-Asp-CH2-DCB has demonstrated anti-ischemic effects in vivo, with a documented dosing regimen of 2 mg/rat administered by bolus injection three times per week for 2 weeks in a pulmonary arterial hypertension model (Sugen 5416/hypoxia rat model) [1]. The compound significantly reduced SU5416-induced septal cell apoptosis and emphysema development . Separately, pretreatment with Z-Asp-CH2-DCB at 2 or 10 mg/kg i.v. or 20 mg/kg i.p. was examined in an ischemia/reperfusion liver injury model; notably, failure of Z-Asp-CH2-DCB and Z-VAD-FMK to reduce apoptosis in this particular model highlighted the caspase-independent nature of that injury context [2], further underscoring the value of Z-Asp-CH2-DCB as a diagnostic tool for discriminating caspase-dependent vs. caspase-independent cell death in vivo.

Ischemia-reperfusion injury In vivo pharmacology Pulmonary hypertension

Optimal Research and Industrial Application Scenarios for Z-Asp-2,6-dichlorobenzoyloxymethylketone


Scenario A: Dissecting Apoptosis vs. Necroptosis Pathway Commitment in TNF-Stimulated Cell Death Models

Use Z-Asp-CH2-DCB as the caspase inhibitor of choice when treating cells with TNF to study cell death pathway bifurcation. Unlike Z-VAD-FMK and Z-DEVD-FMK, which actively shunt TNF-stimulated cells toward necroptosis, Z-Asp-CH2-DCB preserves apoptotic morphology while blocking caspase-3 activity, enabling clean dissection of the caspase-8/RIP1/RIP3/MLKL necroptotic checkpoint [1]. This application is directly supported by the evidence in Evidence Item 1 (Sawai 2013, PMID 23410748) and further validated by Sawai 2016 (Int J Mol Sci 17:E1678) demonstrating that Z-Asp-CH2-DCB inhibits apoptosis without expediting necroptosis in L929 cells [1][2].

Scenario B: Short-Term Caspase Inhibition Studies Requiring Controlled Inhibitor Washout or Re-Dosing Protocols

Design experiments requiring transient caspase blockade with Z-Asp-CH2-DCB, capitalizing on its demonstrated reversible cellular inactivation (Evidence Item 2, Sakurada 2002). The compound's intracellular inactivation after several hours—an active process requiring protein synthesis—makes it uniquely suitable for 'pulse-chase' caspase inhibition experiments where inhibitor removal is desired without washout steps. Re-dose or continuous infusion protocols are required for sustained inhibition beyond ~4-6 hours [1].

Scenario C: Neurobiology and Ischemia-Reperfusion Research Requiring In Vivo Caspase Inhibition Without Necroptosis Risk

Employ Z-Asp-CH2-DCB in in vivo models of cerebral or myocardial ischemia-reperfusion injury where apoptosis is suspected to be caspase-dependent. The compound's validated in vivo dosing (2 mg/rat bolus 3× weekly; 2-20 mg/kg i.p./i.v.) and documented anti-ischemic effects (Evidence Item 5) position it as the preferred caspase inhibitor for rodent models, particularly given that Z-VAD-FMK's necroptosis-inducing propensity could confound interpretation in ischemia-sensitive tissues [1][2]. The compound also inhibits hypoxia-induced apoptosis in neuroblastoma cells (Araya 1998, FEBS Lett 439:168-72; PMID 9849900) [3].

Scenario D: Immunopharmacology Studies of Caspase-Dependent Cytokine Regulation in Primary Human Immune Cells

Use Z-Asp-CH2-DCB to interrogate the caspase-dependence of inflammatory cytokine production (IL-1β, TNF-α, IL-6, IFN-γ) and chemokine release (MCP-1, MIP-1α, MIP-1β) in SEB-stimulated human PBMCs at 10-100 µM concentrations (Evidence Item 4). The compound's necroptosis-sparing profile ensures that reductions in cytokine levels reflect genuine caspase pathway inhibition rather than cell death artifacts. This application is particularly relevant for toxicology screening and anti-inflammatory drug discovery programs that require discrimination between caspase-mediated and caspase-independent immune modulation [1].

Quote Request

Request a Quote for Z-Asp-2,6-dichlorobenzoyloxymethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.